Crystallographically Validated Molecular Geometry: A Procurement Advantage for Structure-Based Drug Design
The three-dimensional molecular structure of 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole has been experimentally determined by single-crystal X-ray diffraction at 296 K [1]. The crystal structure determination yielded a final R-factor of 0.046, a key metric of model accuracy and quality. This experimental structural data is not available for the unsubstituted analog, 2-piperidin-3-yl-1H-benzimidazole (CAS 123771-23-3).
| Evidence Dimension | Structural characterization quality (R-factor) |
|---|---|
| Target Compound Data | R = 0.046 |
| Comparator Or Baseline | 2-piperidin-3-yl-1H-benzimidazole (CAS 123771-23-3) — No crystal structure reported |
| Quantified Difference | Experimental 3D structure available vs. structure undefined |
| Conditions | Single-crystal X-ray diffraction; T = 296 K; space group P2₁/a; a=11.431 Å, b=7.116 Å, c=21.135 Å, β=99.50° [1] |
Why This Matters
An experimentally validated, high-quality 3D structure eliminates computational uncertainty in molecular docking and pharmacophore modeling, directly impacting the reliability of structure-based drug design workflows.
- [1] Özel Güven Ö, Erdoğan T, Çaylak Delibaş N, Göker H. 6-Methoxy-2-(piperidin-3-yl)-1H-benzimidazole. Acta Crystallogr Sect E Struct Rep Online. 2007;64(Pt 1):o318. View Source
